tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22BrN3O3 and a molecular weight of 384.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a bromopyridine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromopyridine moiety: This step involves the bromination of a pyridine derivative, followed by its coupling with the pyrrolidine ring.
Attachment of the tert-butyl group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring provides structural stability. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-(N-methylpyridine-3-amido)pyrrolidine-1-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding affinity.
tert-Butyl 3-(N-methyl6-chloropyridine-3-amido)pyrrolidine-1-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
tert-Butyl 3-(N-methyl4-bromopyridine-3-amido)pyrrolidine-1-carboxylate: The position of the bromine atom is different, potentially altering its reactivity and interactions with molecular targets.
Properties
CAS No. |
2402837-47-0 |
---|---|
Molecular Formula |
C16H22BrN3O3 |
Molecular Weight |
384.3 |
Purity |
95 |
Origin of Product |
United States |
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